molecular formula C₄₁H₃₈O₁₁ B1141119 4'-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside CAS No. 937018-35-4

4'-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside

Cat. No. B1141119
M. Wt: 706.73
InChI Key:
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Description

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is a biochemical compound with the CAS number 937018-35-4 . It is widely used in the biomedical industry, particularly for the detection and measurement of enzymatic activities related to drug metabolism, such as β-glucosidase . It acts as a substrate to identify and monitor drug interactions, particularly those impacting glucosidase enzymes .


Molecular Structure Analysis

The molecular formula of this compound is C41H38O11 . It has a molecular weight of 706.73 . The IUPAC name is [(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate .


Chemical Reactions Analysis

As a substrate for β-glucosidase, this compound is involved in enzymatic reactions where it is cleaved by the enzyme to produce a fluorescent product . This fluorescence can be measured and is often used to quantify the activity of the enzyme.


Physical And Chemical Properties Analysis

The compound has a boiling point of 771.3±60.0 °C at 760 mmHg . Its melting point is 212-215 °C (ethanol) . The density is 1.33±0.1 g/cm3 (20 °C, 760 mmHg) .

Future Directions

Given its role as a substrate for β-glucosidase, this compound has potential applications in the development of new diagnostic and therapeutic strategies. Its use in monitoring enzyme activity and identifying drug interactions could be particularly valuable in the field of drug metabolism research .

properties

IUPAC Name

[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H38O11/c1-25-22-36(45)51-34-23-32(20-21-33(25)34)50-40-39(49-28(4)44)38(48-27(3)43)37(47-26(2)42)35(52-40)24-46-41(29-14-8-5-9-15-29,30-16-10-6-11-17-30)31-18-12-7-13-19-31/h5-23,35,37-40H,24H2,1-4H3/t35?,37-,38+,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSAODFMAFXSFG-XHGWHEBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside

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